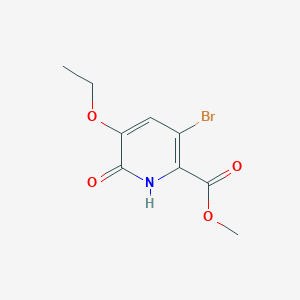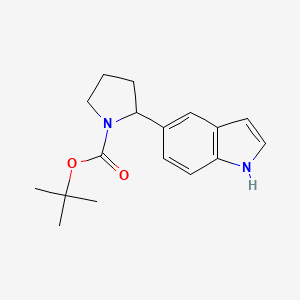![molecular formula C15H17N5O B11844134 5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11844134.png)
5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
The synthesis of 5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with various hydrazines in the presence of ethanol and sodium ethoxide . This method allows for the formation of the pyrazolo[3,4-d]pyrimidine core structure, which can then be further functionalized to introduce the butylphenyl group.
Analyse Chemischer Reaktionen
5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include ethanol, sodium ethoxide, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions often involve refluxing in ethanol or other solvents.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
5-Amino-1-(4-butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other similar compounds, such as:
4-Aminopyrimidine: This compound has a similar core structure but lacks the pyrazole ring and the butylphenyl group.
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds have a similar pyrimidine core but differ in the attached functional groups and overall structure.
Methyl 2-(4-(tert-butyl)phenyl)acetate: This compound shares the butylphenyl group but has a different core structure.
The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core with the butylphenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H17N5O |
|---|---|
Molekulargewicht |
283.33 g/mol |
IUPAC-Name |
5-amino-1-(4-butylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H17N5O/c1-2-3-4-11-5-7-12(8-6-11)20-14-13(9-18-20)15(21)19(16)10-17-14/h5-10H,2-4,16H2,1H3 |
InChI-Schlüssel |
GREPLNYYGVIBOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2,3-Difluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11844067.png)


![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)





![2-Methyl-4-phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B11844121.png)


